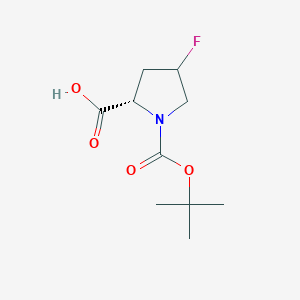![molecular formula C18H23N3O3 B15228970 1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15228970.png)
1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a unique combination of heterocyclic structures
Métodos De Preparación
The synthesis of 1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include acyl chlorides, secondary amides, and various catalysts such as iridium complexes . Industrial production methods would likely involve optimization of these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Cyclization: The formation of the oxazin ring itself is a result of a cyclization reaction involving secondary amides and acyl chlorides.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structure.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique properties may be exploited in the development of new materials with specific electronic or optical characteristics
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds include other heterocyclic structures such as:
2H-benzo[d][1,2,3]triazole derivatives: These compounds share a similar heterocyclic core and are used in organic field-effect transistors.
4H-benzo[d][1,3]oxazin-4-ones: These compounds are structurally related and have applications in medicinal chemistry and material science.
1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of the oxazin and pyrazole rings, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H23N3O3 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1-ethyl-4-[2-(2-methylpropyl)-2,4-dihydro-1,3-benzoxazin-3-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H23N3O3/c1-4-20-11-14(17(19-20)18(22)23)21-10-13-7-5-6-8-15(13)24-16(21)9-12(2)3/h5-8,11-12,16H,4,9-10H2,1-3H3,(H,22,23) |
Clave InChI |
PCFMEKMDBVYODO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C(=O)O)N2CC3=CC=CC=C3OC2CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228889.png)

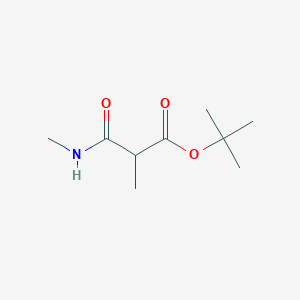

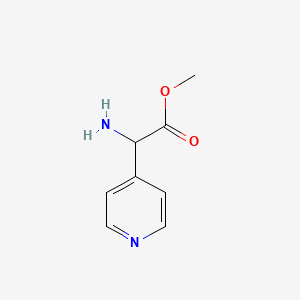

![3-Methoxybicyclo[1.1.1]pentan-1-amine](/img/structure/B15228926.png)

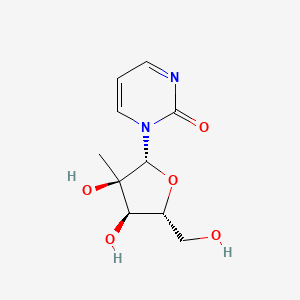
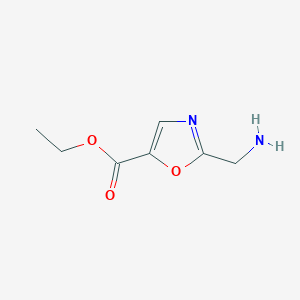
![4-Chloro-1-cyclohexyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15228951.png)

